molecular formula C10H18O4 B12544279 Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate CAS No. 143583-80-6

Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

Cat. No.: B12544279
CAS No.: 143583-80-6
M. Wt: 202.25 g/mol
InChI Key: FREPGKSLJIDZKR-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the esterification of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The dioxolane ring can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is unique due to its specific ester structure combined with the dioxolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

143583-80-6

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

propan-2-yl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C10H18O4/c1-8(2)14-9(11)4-5-10(3)12-6-7-13-10/h8H,4-7H2,1-3H3

InChI Key

FREPGKSLJIDZKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC1(OCCO1)C

Origin of Product

United States

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